molecular formula C14H7ClO3 B14484913 9-Oxo-9H-xanthene-2-carbonyl chloride CAS No. 64026-58-0

9-Oxo-9H-xanthene-2-carbonyl chloride

Cat. No.: B14484913
CAS No.: 64026-58-0
M. Wt: 258.65 g/mol
InChI Key: TVGNILIFMJRWIV-UHFFFAOYSA-N
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Description

9-Oxo-9H-xanthene-2-carbonyl chloride: is an organic compound with the molecular formula C14H9ClO2. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a carbonyl chloride group at the 2-position and a ketone group at the 9-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-xanthene-2-carbonyl chloride typically involves the chlorination of 9-Oxo-9H-xanthene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the desired carbonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 9-Oxo-9H-xanthene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.

    Cycloaddition Reactions: Aromatic imines and ketenes are commonly used in cycloaddition reactions, typically under reflux conditions.

Major Products:

Scientific Research Applications

Chemistry: 9-Oxo-9H-xanthene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound and its derivatives have been investigated for their potential biological activities, including antimicrobial and antimalarial properties. For example, β-lactams derived from this compound have shown moderate to excellent activity against Plasmodium falciparum .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable derivatives makes it useful in various applications .

Mechanism of Action

The mechanism of action of 9-Oxo-9H-xanthene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives, including esters, amides, and β-lactams .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (carbonyl chloride and ketone), which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Properties

CAS No.

64026-58-0

Molecular Formula

C14H7ClO3

Molecular Weight

258.65 g/mol

IUPAC Name

9-oxoxanthene-2-carbonyl chloride

InChI

InChI=1S/C14H7ClO3/c15-14(17)8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)18-12/h1-7H

InChI Key

TVGNILIFMJRWIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)Cl

Origin of Product

United States

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